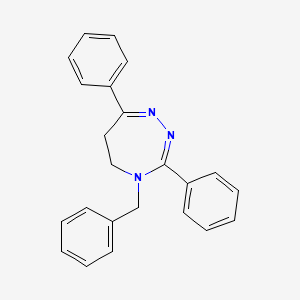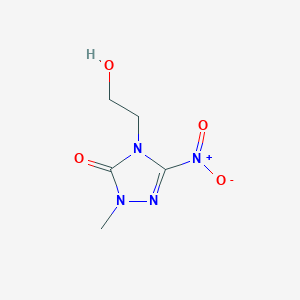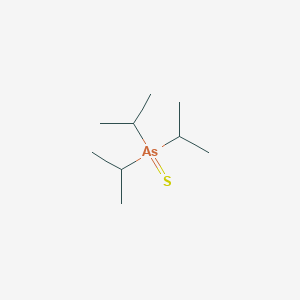
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry It is characterized by its unique stereochemistry, which includes a chlorine atom and a hydroxyl group attached to an indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiourea are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, with opposite stereochemistry.
(1R,2S)-1-bromo-2,3-dihydro-1H-inden-2-ol: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
61221-44-1 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9ClO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
OQRMSAKQNPJCDE-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)Cl)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)



![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)






